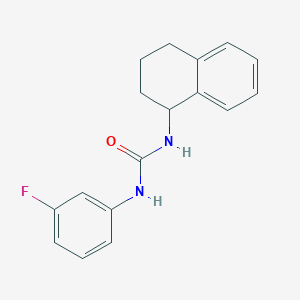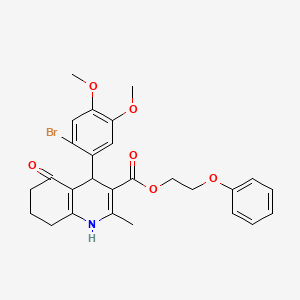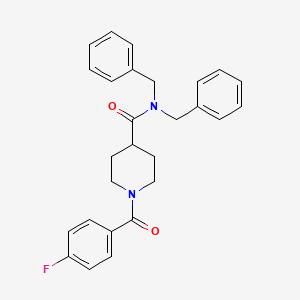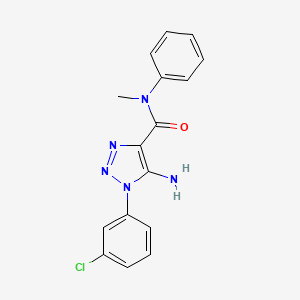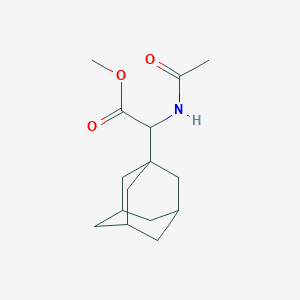
methyl (acetylamino)(1-adamantyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (acetylamino)(1-adamantyl)acetate, also known as MAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MAA is a derivative of adamantane, a hydrocarbon molecule that has a unique cage-like structure. The synthesis method of MAA is complex, and it requires several steps to produce the final product. However, the compound's potential benefits make it worth the effort.
Mecanismo De Acción
The exact mechanism of action of methyl (acetylamino)(1-adamantyl)acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in viral replication and inflammatory processes. methyl (acetylamino)(1-adamantyl)acetate has been shown to inhibit the activity of neuraminidase, an enzyme involved in the release of new viral particles from infected cells. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl (acetylamino)(1-adamantyl)acetate has been shown to have several biochemical and physiological effects. In addition to its antiviral and anti-inflammatory properties, methyl (acetylamino)(1-adamantyl)acetate has been shown to have antioxidant activity, which could make it useful in the prevention of oxidative stress-related diseases. methyl (acetylamino)(1-adamantyl)acetate has also been shown to have analgesic properties, which could make it useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl (acetylamino)(1-adamantyl)acetate is its high potency, which makes it effective at low concentrations. This can be beneficial in reducing the amount of compound required for experiments, which can save time and resources. However, the complex synthesis method of methyl (acetylamino)(1-adamantyl)acetate can be a limitation, as it requires specialized equipment and expertise. Additionally, the high potency of methyl (acetylamino)(1-adamantyl)acetate can be a disadvantage in some experiments, as it may cause non-specific effects or toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on methyl (acetylamino)(1-adamantyl)acetate. One area of interest is the development of methyl (acetylamino)(1-adamantyl)acetate-based antiviral drugs for the treatment of influenza and other viral infections. Another area of interest is the investigation of methyl (acetylamino)(1-adamantyl)acetate's potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of methyl (acetylamino)(1-adamantyl)acetate and its potential effects on other physiological systems.
Métodos De Síntesis
The synthesis of methyl (acetylamino)(1-adamantyl)acetate involves several steps, starting with the reaction of adamantane with acetic anhydride to produce 1-acetyladamantane. The next step involves the reaction of 1-acetyladamantane with methylamine to produce N-methyl-1-(1-adamantyl)acetamide. Finally, the compound is treated with acetic anhydride to produce methyl (acetylamino)(1-adamantyl)acetate. The entire process requires careful control of temperature and reaction conditions to ensure a high yield of the final product.
Aplicaciones Científicas De Investigación
Methyl (acetylamino)(1-adamantyl)acetate has been the subject of numerous scientific studies, primarily due to its potential applications in drug discovery and development. One study found that methyl (acetylamino)(1-adamantyl)acetate has potent antiviral activity against influenza A virus, making it a potential candidate for the treatment of influenza infections. Another study found that methyl (acetylamino)(1-adamantyl)acetate has anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
methyl 2-acetamido-2-(1-adamantyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-9(17)16-13(14(18)19-2)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-13H,3-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFUJKOZSWXFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-2-(1-adamantyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5118818.png)
![N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5118822.png)
![2-(1-ethyl-4-piperidinyl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5118826.png)

![5-(4-chloro-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5118836.png)
![6-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B5118843.png)
